Tert-butyl 2-bromo-4-methylpentanoate
Overview
Description
Tert-butyl 2-bromo-4-methylpentanoate: is an organic compound with the molecular formula C10H19BrO2 and a molecular weight of 251.16 g/mol . It is a brominated ester, featuring a tert-butyl group, a bromine atom, and a methylpentanoate moiety. This compound is often used in organic synthesis due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 2-bromo-4-methylpentanoate can be synthesized through the bromination of tert-butyl 4-methylpentanoate. The reaction typically involves the use of bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tert-butyl 2-bromo-4-methylpentanoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3).
Major Products:
Scientific Research Applications
Chemistry: Tert-butyl 2-bromo-4-methylpentanoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It is also employed in the development of new drug candidates and bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is also utilized in the synthesis of additives and stabilizers for various applications .
Mechanism of Action
The mechanism of action of tert-butyl 2-bromo-4-methylpentanoate involves its reactivity as a brominated ester. The bromine atom can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-heteroatom bonds. The ester functionality allows for further chemical modifications, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
- Tert-butyl 2-bromo-4-methylbutanoate
- Tert-butyl 2-bromo-4-methylhexanoate
- Tert-butyl 2-chloro-4-methylpentanoate
Uniqueness: Tert-butyl 2-bromo-4-methylpentanoate is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The presence of the tert-butyl group offers steric hindrance, making it less prone to unwanted side reactions. The bromine atom enhances its reactivity in substitution reactions compared to its chloro analog .
Properties
IUPAC Name |
tert-butyl 2-bromo-4-methylpentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrO2/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8H,6H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEMBXJPCMQKJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC(C)(C)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152624-22-1 | |
Record name | tert-butyl 2-bromo-4-methylpentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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